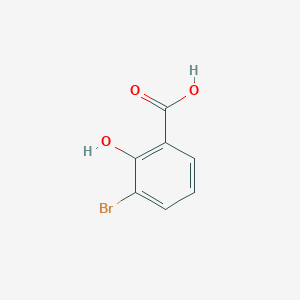

3-Brom-2-hydroxybenzoesäure

Übersicht

Beschreibung

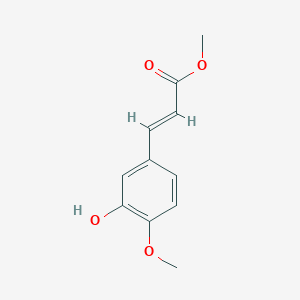

3-Bromo-2-hydroxybenzoic acid (3-Br-2-HBA) is a brominated aromatic hydroxy acid that is a common component of many natural products. It is a useful reagent in organic synthesis and has been studied extensively for its biological activities.

Wissenschaftliche Forschungsanwendungen

Kristallstrukturanalyse

Die Kristallstruktur von 3-Brom-2-hydroxybenzoesäure wurde ausgiebig untersucht . Das Molekül ist fast planar, und die Ebene, die durch die Nicht-H-Atome der Carboxylgruppe definiert ist, ist geringfügig um 4,7 (4)° gegenüber der mittleren Ebene des Phenylrings verdreht . Eine intramolekulare Wasserstoffbindung verbindet die Hydroxylgruppe, die an C2 gebunden ist, mit der Carboxylgruppe an C1 . Diese Strukturanalyse ist entscheidend für das Verständnis der physikalischen und chemischen Eigenschaften der Verbindung.

Wasserstoffbrückenbindungsstudien

Die Verbindung bildet eine Zwei-Punkt-O2—H2 O3-Verbindung, die ein Paar antiparalleler Wechselwirkungen zwischen ihren Carboxylgruppen beinhaltet . Dies führt zu einem zentrosymmetrischen Dimer, das durch das Graphensatz R2 2 (8) beschrieben wird . Solche Studien sind wichtig, um die Stabilität von Wasserstoffbrückenbindungen und die Packungsbeziehungen in Kristallstrukturen zu verstehen.

Synthese von Salicylsäurederivaten

This compound ist ein substituiertes Derivat der Salicylsäure und wird bei der Synthese anderer Salicylsäurederivate verwendet . Diese Derivate werden in der organischen Synthese weit verbreitet eingesetzt und können biologisch aktiv sein .

Synthese von 3-[4-(2-Pyridylsulfamoyl)phenyl] Sulfasalazin

This compound ist ein mögliches Zwischenprodukt, das bei der Synthese von 3-[4-(2-Pyridylsulfamoyl)phenyl] Sulfasalazin entsteht . Diese Verbindung ist eine Verunreinigung von Sulfasalazin, einem entzündungshemmenden Medikament, das zur Behandlung von Magen-Darm-Erkrankungen wie granulomatöser Kolitis verwendet wird .

Studien zur Kristallpolymorphie

Substituierte Derivate der Salicylsäure, einschließlich this compound, dienten als Modellverbindungen für Studien zur Kristallpolymorphie<a aria-label="1: " data-citationid="8d49

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust, fume, gas, mist, vapors, or spray .

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-2-hydroxybenzoic acid is Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Histamine plays a crucial role in the immune response, acting as a mediator of inflammation.

Mode of Action

3-Bromo-2-hydroxybenzoic acid acts as an inhibitor of HDC . By binding to HDC, it prevents the enzyme from catalyzing the decarboxylation of histidine, thereby reducing the production of histamine. This can lead to a decrease in inflammation and allergic reactions.

Pharmacokinetics

The compound’s molecular weight of 217017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Biochemische Analyse

Biochemical Properties

It is known that hydroxybenzoic acids, a class of compounds to which 3-Bromo-2-hydroxybenzoic acid belongs, can interact with metabolic enzymes and inhibit certain biochemical processes .

Cellular Effects

Related hydroxybenzoic acids have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that hydroxybenzoic acids can participate in various metabolic pathways .

Eigenschaften

IUPAC Name |

3-bromo-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPSQWRVKOPSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334495 | |

| Record name | 3-Bromo-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3883-95-2 | |

| Record name | 3-Bromosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

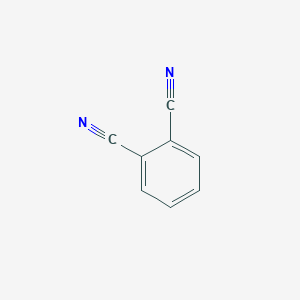

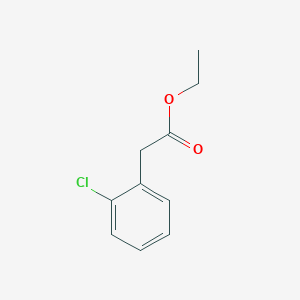

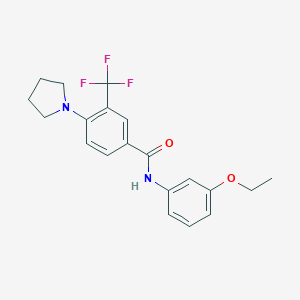

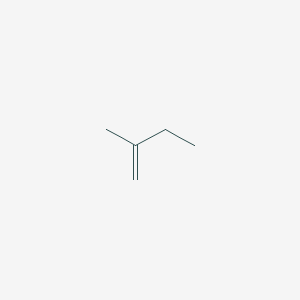

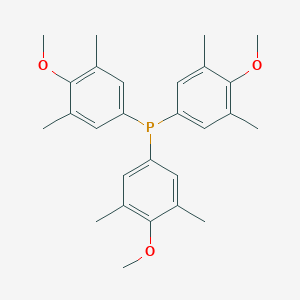

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most notable structural feature of 3-Bromo-2-hydroxybenzoic acid revealed by its crystal structure?

A1: The crystal structure of 3-Bromo-2-hydroxybenzoic acid reveals that the molecules form centrosymmetric dimers. [] These dimers are characterized by a central eight-membered ring motif created through (carboxyl)O—H⋯O(carboxyl) hydrogen bonds. Additionally, an intramolecular hydrogen bond exists between the hydroxyl (OH) and carboxyl (COOH) groups within each molecule. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)

![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)

![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)